2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-methyl-4-quinolinecarboxylate
Description
This compound is a hybrid ester featuring a 2-methyl-4-quinolinecarboxylate core linked via a 2-oxoethyl spacer to a 1,3-dioxo-isoindole moiety. The quinoline ring provides aromatic and planar characteristics, while the isoindole-1,3-dione contributes polarity through its two ketone groups.
Properties
IUPAC Name |
[2-[(1,3-dioxoisoindol-2-yl)methoxy]-2-oxoethyl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c1-13-10-17(14-6-4-5-9-18(14)23-13)22(28)29-11-19(25)30-12-24-20(26)15-7-2-3-8-16(15)21(24)27/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNTWNOZHSGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)OCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Quinoline and Isoindole Moieties
Analog 1 : 2-Oxo-2-phenylethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-4-quinolinecarboxylate ()
- Key Differences: The quinoline core is substituted with a 6-methyl group (vs. 2-methyl in the target compound). The isoindole is part of an octahydro system (saturated) and attached via a phenyl linker.
- The phenyl linker may enhance lipophilicity compared to the target compound’s direct methoxy linkage.
Analog 2 : [2-(4-Methylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)quinoline-4-carboxylate ()
- Key Differences: Lacks the isoindole-dione; instead, a 4-ethylphenyl group is attached to the quinoline. The 2-oxoethyl spacer is substituted with a 4-methylphenyl group.
- Implications :
Pharmacological and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Quinoline Substituents: 2-Methyl (target) vs. 6-Methyl (Analog 1): The 2-position minimizes steric clashes in planar binding sites (e.g., DNA intercalation). 4-Ethylphenyl (Analog 2): Introduces bulk, favoring hydrophobic pockets but reducing target selectivity .
- Linker and Isoindole Modifications :
- Direct methoxy linkage (target) improves electronic conjugation vs. phenyl linkers (Analog 1).
- Isoindole-1,3-dione (target) offers dual hydrogen-bond acceptors, critical for kinase ATP-binding domain interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
